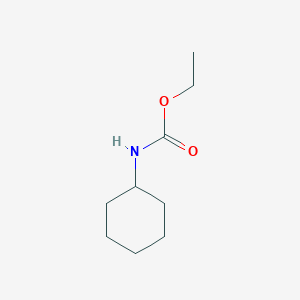

Ethyl-N-Cyclohexylcarbamate

Übersicht

Beschreibung

Synthesis Analysis

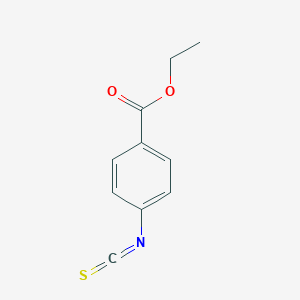

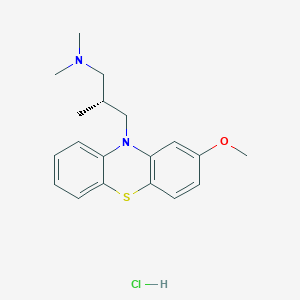

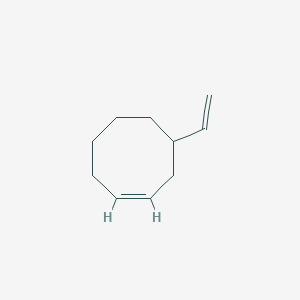

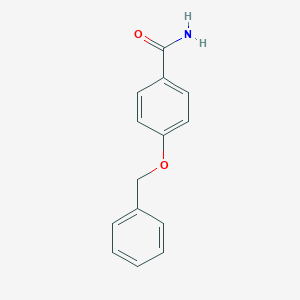

The synthesis of Ethyl N-cyclohexylcarbamate and its derivatives involves several chemical reactions. One notable method includes the oxidative coupling of ethyl carbamate and urea with cyclohexene, tetrahydrofuran, and cyclooctadiene effected by Palladium(II) Chloride, producing ethyl 1-cyclohexenylcarbamate among others (Ozaki & Tamaki, 1978). Additionally, the Curtius rearrangement of cyclohex-3-ene carboxylic acid has been described for the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates, demonstrating a one-pot, good yield process (Gómez-Sánchez & Marco-Contelles, 2005).

Molecular Structure Analysis

The molecular structure of Ethyl N-cyclohexylcarbamate derivatives has been studied through various techniques. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was characterized by single crystal X-ray diffraction study, revealing that the cyclohexane ring adopts a chair conformation and highlighting the importance of intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

Ethyl N-cyclohexylcarbamate participates in various chemical reactions, including the thermal decomposition of carbamates to yield products like N-methylaniline, carbon dioxide, and ethylene through a unimolecular mechanism (Daly & Ziolkowski, 1971). Additionally, its acylation reactions with cystosine have been studied, demonstrating specificity to the primary amino-group of cytosines, which could be useful in nucleic acid chemistry (Nery, 1969).

Physical Properties Analysis

The physical properties of Ethyl N-cyclohexylcarbamate and its derivatives include solubility, boiling and melting points, and molecular weight. These properties are essential for determining the compound's behavior in different environments and for various applications. However, specific studies focusing solely on the physical properties of Ethyl N-cyclohexylcarbamate were not identified in the search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of Ethyl N-cyclohexylcarbamate, such as reactivity, stability, and degradation pathways, have been explored through its reactions and decomposition studies. For instance, the thermal decomposition study provided insights into the compound's stability and potential decomposition products (Daly & Ziolkowski, 1971). These properties are crucial for understanding the compound's functionality and its safe handling and storage.

Wissenschaftliche Forschungsanwendungen

Sicherheit fermentierter Getränke

Ethylcarbamate (EC), eine Verbindung, die mit Ethyl-N-Cyclohexylcarbamate verwandt ist, ist ein natürliches Nebenprodukt bei der Herstellung von fermentierten Lebensmitteln und alkoholischen Getränken . Es ist krebserregend und genotoxisch und stellt ein erhebliches Problem für die Lebensmittelsicherheit dar . Es wurden Untersuchungen zum Abbau von EC in fermentierten Getränken durchgeführt, an denen möglicherweise this compound beteiligt ist .

Geschmacksverstärkung

In der Lebensmittelindustrie sind Ester für ihren Beitrag zum Geschmack verschiedener fermentierter Lebensmittel bekannt . Ethylbutanoat, ein Ester, ist bekannt für seinen Wert als Aromastoff in der Lebensmittelindustrie . Es ist möglich, dass this compound ähnliche Anwendungen haben könnte, obwohl spezifische Forschung erforderlich wäre, um dies zu bestätigen.

Chemische Forschung

This compound könnte in der chemischen Forschung verwendet werden, insbesondere bei der Untersuchung von Carbamaten und deren Eigenschaften . Carbamate werden in einer Vielzahl von Anwendungen eingesetzt, von Pestiziden bis hin zu Pharmazeutika, und die Untersuchung verschiedener Carbamate kann zur Verbesserung dieser Anwendungen beitragen.

Polymerwissenschaft

Carbamate, einschließlich this compound, könnten möglicherweise in der Polymerwissenschaft verwendet werden . Sie könnten als Bausteine für komplexere Polymere dienen oder zur Modifizierung der Eigenschaften bestehender Polymere verwendet werden.

Medizinische Forschung

Obwohl es derzeit keine direkten Hinweise darauf gibt, dass this compound in der medizinischen Forschung verwendet wird, haben verwandte Verbindungen vielversprechende Ergebnisse gezeigt. Beispielsweise wurden Dithiocarbamate-Liganden und -Komplexe als Enzyminhibitoren und Behandlungen für HIV und andere Krankheiten eingesetzt .

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVUHLXZFYNAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165532 | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1541-19-1 | |

| Record name | Carbamic acid, N-cyclohexyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1541-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

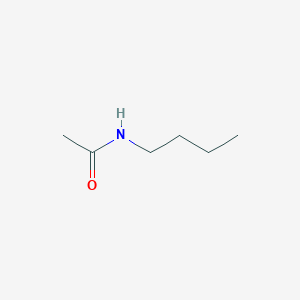

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Ethyl N-cyclohexylcarbamate formed?

A1: The research paper describes the synthesis of Ethyl N-cyclohexylcarbamate through the reaction of cyclohexane with ethylazidoformate. This reaction occurs at the boiling point of the reaction mixture (80-82°C) in an inert atmosphere and results in a 57% yield of Ethyl N-cyclohexylcarbamate [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)